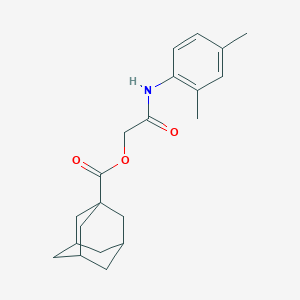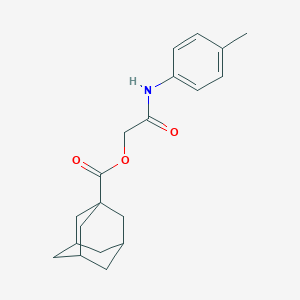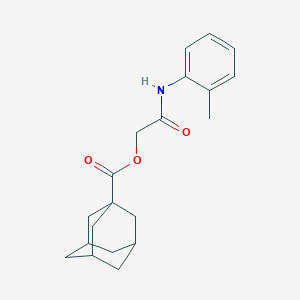![molecular formula C22H17N3O5S B305748 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305748.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX-01294 is a histone methyltransferase inhibitor that has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a histone methyltransferase inhibitor that targets G9a, a histone methyltransferase that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is associated with gene silencing. This compound inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of G9a, making it a useful tool for studying the role of G9a in gene regulation. Additionally, this compound has been shown to have promising results in the treatment of various diseases, making it a potential therapeutic agent. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One direction is to further investigate its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, neurodegenerative disorders, and viral infections, and further studies are needed to determine its efficacy in these diseases. Another direction is to investigate the long-term effects of this compound. As a relatively new compound, its long-term effects are not yet fully understood. Additionally, future studies could investigate the off-target effects of this compound and develop more selective inhibitors of G9a. Finally, studies could investigate the potential use of this compound as a tool for studying the role of G9a in gene regulation and epigenetics.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves the condensation of 2,4-thiazolidinedione and 2-amino-5-methylbenzoic acid, followed by the reaction of the resulting compound with 2-(1,3-benzodioxol-5-yl)acetic acid. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and N,N-dimethylformamide.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit the activity of G9a, a histone methyltransferase that is involved in the regulation of gene expression. This inhibition leads to the reactivation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus and may be useful in the treatment of viral infections.
特性
分子式 |
C22H17N3O5S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-12-15(14-4-2-3-5-16(14)23-12)9-19-21(27)25(22(28)31-19)10-20(26)24-13-6-7-17-18(8-13)30-11-29-17/h2-9,23H,10-11H2,1H3,(H,24,26)/b19-9+ |
InChIキー |
KAKZAUGGJNTEAE-DJKKODMXSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)






![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)


![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)

